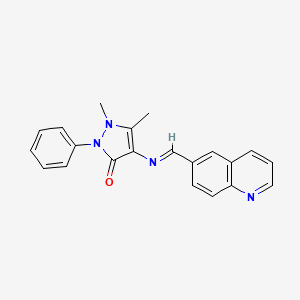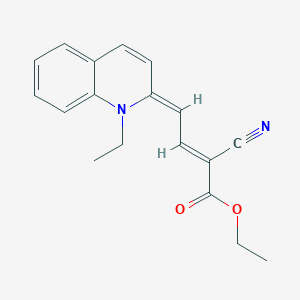
3-Benzylsulfanyl-4,5-dimethyl-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzylsulfanyl-4,5-dimethyl-1,2,4-triazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of triazoles and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of 3-Benzylsulfanyl-4,5-dimethyl-1,2,4-triazole is not fully understood. However, it is believed to work by inhibiting various enzymes and pathways in the body. For example, it has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in various physiological processes such as acid-base balance and respiration.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. Some of these effects include:
- Anti-cancer properties: This compound has been shown to inhibit the growth of cancer cells and induce apoptosis.
- Neuroprotective properties: this compound has been found to exhibit neuroprotective properties and has been shown to improve cognitive function in animal models.
- Anti-microbial properties: This compound has been found to exhibit anti-microbial properties and has been shown to inhibit the growth of various microorganisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-Benzylsulfanyl-4,5-dimethyl-1,2,4-triazole in lab experiments is its potential applications in various fields of research. It has been found to exhibit various biochemical and physiological effects, making it a promising compound for use in research. However, one of the limitations of using this compound is its potential toxicity. It is important to use caution when handling this compound and to follow proper safety protocols.
Direcciones Futuras
There are many potential future directions for the use of 3-Benzylsulfanyl-4,5-dimethyl-1,2,4-triazole in scientific research. Some of these directions include:
- Development of anti-cancer drugs: This compound has been found to exhibit anti-cancer properties, making it a potential candidate for the development of anti-cancer drugs.
- Development of neuroprotective drugs: this compound has been found to exhibit neuroprotective properties, making it a potential candidate for the development of drugs to treat neurological disorders.
- Development of anti-microbial drugs: This compound has been found to exhibit anti-microbial properties, making it a potential candidate for the development of drugs to treat infectious diseases.
Conclusion:
This compound is a promising compound that has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biochemical and physiological effects, making it a potential candidate for use in various fields of research. While there are limitations to using this compound, its potential applications make it an important area of study for future research.
Métodos De Síntesis
The synthesis of 3-Benzylsulfanyl-4,5-dimethyl-1,2,4-triazole can be achieved through various methods. One of the most commonly used methods is the reaction between 3-amino-4,5-dimethyl-1H-pyrazole and benzyl isothiocyanate. This reaction is carried out in the presence of a base such as sodium hydroxide, and the product is obtained through a series of purification steps.
Aplicaciones Científicas De Investigación
3-Benzylsulfanyl-4,5-dimethyl-1,2,4-triazole has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biochemical and physiological effects, making it a promising compound for use in various fields of research. Some of the areas where this compound has been studied include:
- Cancer Research: this compound has been found to exhibit anti-cancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of anti-cancer drugs.
- Neurological Research: This compound has also been studied for its potential applications in neurological research. It has been found to exhibit neuroprotective properties and has been shown to improve cognitive function in animal models.
- Infectious Disease Research: this compound has also been studied for its potential applications in infectious disease research. It has been found to exhibit anti-microbial properties and has been shown to inhibit the growth of various microorganisms.
Propiedades
IUPAC Name |
3-benzylsulfanyl-4,5-dimethyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S/c1-9-12-13-11(14(9)2)15-8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFNWHUJWYTNIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)SCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-dimethyl-N-[(5-methylthiophen-2-yl)methyl]cyclohexan-1-amine](/img/structure/B7464342.png)
![N-(4-methoxybenzyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B7464345.png)

![2-[2-Chloro-4-(ethylsulfamoyl)phenoxy]acetic acid](/img/structure/B7464355.png)

![3-[(3-Methylphenyl)carbamoyl]-1-methylsulfonyl-1-propan-2-ylurea](/img/structure/B7464375.png)
![2-[[4-[phenyl-[(Z)-(1,3,3-trimethylindol-2-ylidene)methyl]phosphinothioyl]oxyphenyl]methylidene]propanedioic acid](/img/structure/B7464380.png)
![2-[N-(benzenesulfonyl)-4-iodoanilino]-N-methyl-N-phenylacetamide](/img/structure/B7464383.png)
![1-(2,5-Dimethyl-1-phenylpyrrol-3-yl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B7464390.png)



![3-[(4-fluorophenyl)sulfonylamino]-N,N-dipropylpropanamide](/img/structure/B7464410.png)